Cas no 6598-63-6 (C.I.Direct Orange 102)
C.I.Direct Orange 102 structure
Product Name:C.I.Direct Orange 102
Numéro CAS:6598-63-6
Le MF:C34H21N6Na3O11S2
Mégawatts:822.663457632065
CID:512261
PubChem ID:135445700
Update Time:2024-12-09
C.I.Direct Orange 102 Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]diazenyl]-,sodium salt (1:3)
- Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino...
- Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naph
- CALCOMINE ORANGE 2RS
- DIRECT ORANGE 102
- abcolorangews
- C.I. Direct Orange 102
- Einecs 229-539-1
- DDAKEWKAVXSFFE-YVSKIULDSA-N
- benzoicacid,4-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthaleny
- Benzoicacid,4-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]azo]-,trisodiumsalt
- trisodium 4-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-sulphonato-2-naphthyl]azo]benzoate
- Benzoic acid, 4-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]azo]-, trisodium salt
- Direct orange 102 (C.I. 29156)
- 83221-74-3
- Benzoic acid, 4-((1-hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthalenyl)amino)carbonyl)amino)-3-sulfo-2-naphthalenyl)azo)-, sodium salt
- C.I. Direct orange 102
- EINECS 280-253-3
- Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]diazenyl]-,sodium salt(1:3)
- 6598-63-6
- trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate
- MFCD00010252
- W-110167
- p-((1-Hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt
- C.I.Direct orange 102 (C.I. 29156)
- C.I.Direct Orange 102
-
- Piscine à noyau: 1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3/b39-37+,40-38+;;;
- La clé Inchi: NEXGZHJENSOMLV-WFQXTUNASA-K
- Sourire: C12C=CC(NC(=O)NC3C=CC4=C(O)C(/N=N/C5=CC=CC=C5)=C(S([O-])(=O)=O)C=C4C=3)=CC1=CC(S([O-])(=O)=O)=C(/N=N/C1C=CC(C([O-])=O)=CC=1)C=2O.[Na+].[Na+].[Na+]
Propriétés calculées
- Qualité précise: 822.04000
- Masse isotopique unique: 822.04
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 17
- Comptage des atomes lourds: 56
- Nombre de liaisons rotatives: 11
- Complexité: 1790
- Nombre d'unités de liaison covalente: 4
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 295A^2
Propriétés expérimentales
- Dense: 1.65[at 20℃]
- Point d'ébullition: 1287.32℃[at 101 325 Pa]
- Le PSA: 302.32000
- Le LogP: 8.35830
- Solubilité: 182.6μg/L at 25℃
C.I.Direct Orange 102 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03892-25g |
Benzoic acid,4-[2-[1-hydroxy-6-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-3-sulfo-2-naphthalenyl]diazenyl]-,sodium salt (1:3) |
6598-63-6 | 25g |
¥708.0 | 2021-09-03 | ||
| TRC | C262995-10g |
C.I.Direct Orange 102 |
6598-63-6 | 10g |
$ 45.00 | 2022-04-01 | ||
| TRC | C262995-25g |
C.I.Direct Orange 102 |
6598-63-6 | 25g |
$ 60.00 | 2022-04-01 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214655-25g |
Calcomine orange 2RS, |
6598-63-6 | 25g |
¥353.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214655-25 g |
Calcomine orange 2RS, |
6598-63-6 | 25g |
¥353.00 | 2023-07-11 |
C.I.Direct Orange 102 Littérature connexe
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
6598-63-6 (C.I.Direct Orange 102) Produits connexes
- 3441-14-3(direct red 23 (C.I. 29160))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot